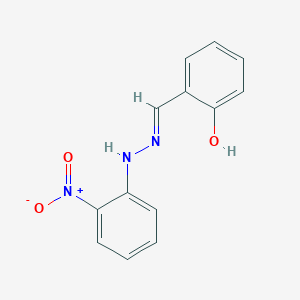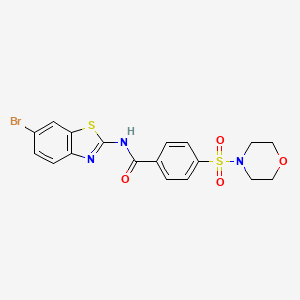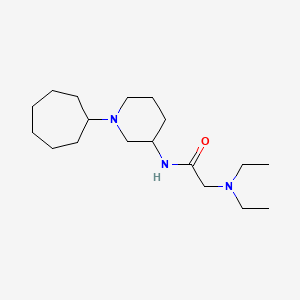
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone, also known as 2-HPBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-hydroxybenzaldehyde and 2-nitrophenylhydrazine, and it has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is not fully understood, but it is thought to involve the formation of stable complexes with various metal ions. These complexes can then be analyzed using various spectroscopic techniques, allowing researchers to determine the concentration and identity of the metal ions in a given sample.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone has been found to exhibit potential anti-cancer and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress, which is a major contributor to various diseases and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone in lab experiments is its ease of synthesis and availability. The compound is relatively easy to synthesize and can be obtained from various commercial sources. However, one of the limitations of using 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new derivatives with even more interesting properties. Another area of interest is the exploration of the compound's potential anti-cancer and anti-inflammatory properties, which could lead to the development of new therapeutic agents. Additionally, the use of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone in the detection and quantification of metal ions could be further explored, potentially leading to new methods for environmental monitoring and analysis.
Métodos De Síntesis
The synthesis of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone can be achieved through a simple reaction between 2-hydroxybenzaldehyde and 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone linkage between the two compounds, resulting in the formation of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. One of the most significant applications of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is in the field of analytical chemistry, where it is used as a reagent for the detection and quantification of various metal ions. The compound has also been used in the synthesis of various organic compounds, and it has been found to exhibit potential anti-cancer and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16(18)19/h1-9,15,17H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDJPWWKEQIHCB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)

![ethyl 2-acetyl-3-[(3,4-dichlorophenyl)amino]acrylate](/img/structure/B6130194.png)
![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![1-[4-(acetylamino)benzyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6130222.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![N-cycloheptyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6130233.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)